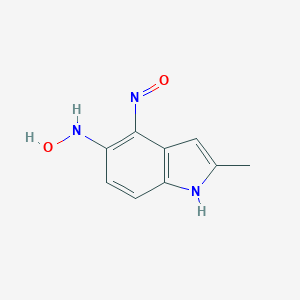

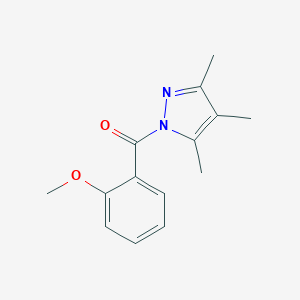

![molecular formula C21H26N2O3 B249996 N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B249996.png)

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance athletic performance, it has gained popularity among athletes and bodybuilders. In

Wissenschaftliche Forschungsanwendungen

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential to prevent and treat cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Wirkmechanismus

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved energy metabolism. Additionally, this compound has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its potential as a therapeutic agent for metabolic diseases.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects, including increased endurance, improved lipid and glucose metabolism, and reduced inflammation. In animal studies, this compound has been shown to increase running endurance by up to 70%, as well as improve insulin sensitivity and reduce inflammation in adipose tissue. Additionally, this compound has been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its ability to improve energy metabolism and endurance, which makes it a useful tool for studying the effects of exercise and physical activity on metabolic health. Additionally, this compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, one of the limitations of using this compound in lab experiments is its potential to enhance athletic performance, which may confound the results of certain studies.

Zukünftige Richtungen

There are a number of potential future directions for research on N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide, including further investigation of its therapeutic potential for metabolic and cardiovascular diseases, as well as its potential as a cancer treatment. Additionally, there is a need for more research on the long-term safety and efficacy of this compound in humans, as well as its potential for abuse in athletic settings. Finally, there is a need for more research on the mechanism of action of this compound, as well as its interactions with other drugs and supplements.

Synthesemethoden

N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide is synthesized through a multi-step process that involves the condensation of 2-isopropylphenol with chloroacetyl chloride, followed by the reaction with isopropylamine to form the intermediate. This intermediate is then reacted with 3-aminobenzoyl chloride to form the final product, this compound.

Eigenschaften

Molekularformel |

C21H26N2O3 |

|---|---|

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

N-propan-2-yl-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide |

InChI |

InChI=1S/C21H26N2O3/c1-14(2)18-10-5-6-11-19(18)26-13-20(24)23-17-9-7-8-16(12-17)21(25)22-15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,25)(H,23,24) |

InChI-Schlüssel |

RAYUFYJOXOJRDE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |

Kanonische SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)

![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)

![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)

![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)

![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)

![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)

![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)